2-Methyl-2-azabicyclo[3.3.1]nonan-8-one
Description
Properties
CAS No. |
50741-19-0 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-2-azabicyclo[3.3.1]nonan-8-one |
InChI |
InChI=1S/C9H15NO/c1-10-5-4-7-2-3-9(11)8(10)6-7/h7-8H,2-6H2,1H3 |
InChI Key |
GSCZWUJHQWEXTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2CCC(=O)C1C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azabicyclo[3.3.1]nonan-8-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohex-3-ene-1-carbaldehyde with amines under specific conditions to form the bicyclic structure . Another approach includes the use of radical cyclization reactions, where starting amines are oxidized under a carbon monoxide atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azabicyclo[3.3.1]nonan-8-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the bicyclic structure, potentially using hydrogenation techniques.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Lead tetraacetate, iodine, and other peroxides.
Reducing agents: Hydrogen gas with a suitable catalyst.
Bases: Potassium carbonate, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield various hydrogenated derivatives.
Scientific Research Applications
2-Methyl-2-azabicyclo[3.3.1]nonan-8-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential use in drug development, particularly for its unique bicyclic structure that can interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azabicyclo[3.3.1]nonan-8-one involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
| Compound Name | Core Structure | Substituents/Modifications | Key Features |
|---|---|---|---|
| 2-Methyl-2-azabicyclo[3.3.1]nonan-8-one | Azabicyclo[3.3.1]nonan-8-one | Methyl group at N-2 | Nitrogen atom in bicyclic core |
| 2-Chloro-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one | Oxabicyclo[4.3.0]nonan-8-one | Chloro, methyl groups | Oxygen atom in bicyclic core; halogenated |
| 5-(2-Fluoro-5-nitrophenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-6-ol | Azabicyclo[3.3.1]nonan-6-ol | Fluorophenyl, nitro, hydroxyl groups | Enhanced receptor affinity via NO₂/F |
| 2,4-Bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one | Azabicyclo[3.3.1]nonan-9-one | Aryl substituents at C-2 and C-4 | Increased lipophilicity |
Key Observations :
- Heteroatom Substitution : Replacement of nitrogen with oxygen (e.g., oxabicyclo derivatives) reduces basicity and alters biological activity. For instance, halogenated oxabicyclo lactones exhibit antimicrobial properties, unlike nitrogen-containing analogs .
- Substituent Effects : Addition of electron-withdrawing groups (e.g., nitro, fluoro) enhances receptor binding in opioid analogs . Aryl substituents (e.g., 2-methylphenyl) increase steric bulk and lipophilicity, impacting solubility .
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles of Azabicyclo Derivatives
| Compound | Biological Activity | Potency (ED₅₀ or IC₅₀) | Mechanism/Target |
|---|---|---|---|
| This compound | Intermediate in alkaloid synthesis | N/A | Fischer indole synthesis substrate |
| 2-Methyl-2-azabicyclo[3.3.1]non-6-ene | Analgesic | 3.1 mg/kg (mice) | Opioid receptor modulation |
| 3-Azabicyclo[3.2.2]nonane derivatives | Antitussive | Comparable to codeine | Central cough suppression |
| Halogenated oxabicyclo lactones | Antimicrobial (e.g., S. aureus, E. coli) | MIC: 0.5–1.0 µg/mL | Membrane disruption |
Key Findings :
- Analgesic Activity: Derivatives like 2-methyl-2-azabicyclo[3.3.1]non-6-ene exhibit potent opioid receptor affinity (ED₅₀ = 3.1 mg/kg), outperforming simpler bicyclic analogs due to conformational rigidity .
- Antimicrobial Activity: Halogenated oxabicyclo lactones (e.g., 2-chloro-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one) show broad-spectrum activity, with chlorolactones inhibiting S. aureus and C. albicans .
- Antitussive Effects: 3-Azabicyclo[3.2.2]nonane derivatives demonstrate efficacy comparable to dextromethorphan, highlighting the role of ring size in target selectivity .
Q & A
Basic Question: What are the common synthetic routes for 2-methyl-2-azabicyclo[3.3.1]nonan-8-one?
Methodological Answer:
The compound is frequently synthesized via the Fischer indole synthesis , where a ketone intermediate undergoes cyclization with a phenylhydrazine derivative. For example, benzoyl-protected precursors are subjected to alkaline hydrolysis to yield the bicyclic ketone (Scheme II, as outlined in ). This approach is inspired by Dolby's work, which established the utility of the 2-azabicyclo[3.3.1]nonan-8-one scaffold in alkaloid synthesis . Key steps include:
- Ketone preparation : Cyclization of appropriately substituted precursors under acidic conditions.
- Deprotection : Alkaline hydrolysis to remove protective groups (e.g., benzoyl).
Basic Question: What experimental techniques are used to determine the crystal structure of this compound?
Methodological Answer:
X-ray crystallography is the gold standard, employing programs like SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids ( ). Steps include:
- Data collection : Using a diffractometer (e.g., Oxford Diffraction SuperNova) to measure reflection intensities.
- Structure solution : SHELXS/SHELXD for phase determination.
- Refinement : SHELXL for optimizing atomic coordinates and thermal parameters.
Absolute configuration is confirmed via co-crystallization with chiral reference molecules (e.g., 3-bromocamphor-8-sulfonate) .
Advanced Question: How can researchers resolve contradictions in conformational data for the bicyclic ring system?
Methodological Answer:
Conflicting puckering parameters can arise from dynamic equilibria between conformers. Cremer-Pople ring puckering coordinates ( ) provide a quantitative framework:
- Amplitude (q) : Measures deviation from planarity.
- Phase angle (φ) : Describes the type of puckering (e.g., chair vs. boat).
To resolve discrepancies:
Compare experimental data (X-ray/NMR) with DFT-calculated conformers .
Analyze torsion angles and out-of-plane displacements relative to a least-squares mean plane.
Use software like Gaussian or ORCA to model pseudorotation pathways .
Advanced Question: What strategies are effective for isolating enantiomers of derivatives of this scaffold?
Methodological Answer:
Enantiomer separation requires chiral resolution techniques :
- Co-crystallization : Use chiral auxiliaries (e.g., bromocamphorsulfonate) to form diastereomeric salts, as demonstrated in .
- Chromatography : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate).
- Stereochemical validation : Confirm absolute configuration via X-ray anomalous dispersion or circular dichroism (CD) spectroscopy .
Advanced Question: How can computational methods enhance the design of pharmacological assays for this compound?
Methodological Answer:
Structure-activity relationship (SAR) studies integrate:
Docking simulations : Use AutoDock or Glide to predict binding poses in target proteins (e.g., serotonin receptors).
Pharmacophore modeling : Identify critical functional groups (e.g., the ketone oxygen for hydrogen bonding).
In vivo/in vitro correlation : Validate predictions using radioligand binding assays (e.g., for σ receptors, as in ) .
Advanced Question: What methodologies ensure robust validation of crystallographic data for novel derivatives?
Methodological Answer:
To minimize refinement errors:
- Cross-validate with independent software (e.g., OLEX2 vs. SHELXL).
- Twinned data analysis : Use SHELXL’s TWIN/BASF commands for handling twinning (common in bicyclic systems).
- Rigorous metrics : Ensure R-factor < 5%, CCDC deposition, and PLATON/CHECKCIF validation .
Advanced Question: How can ring puckering dynamics impact the compound’s reactivity in synthetic applications?
Methodological Answer:
Puckering flexibility influences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
